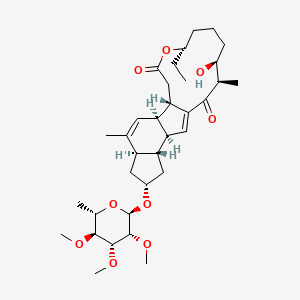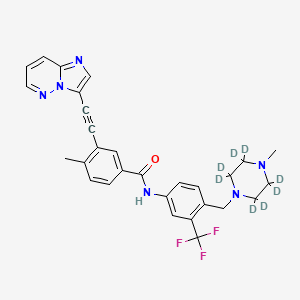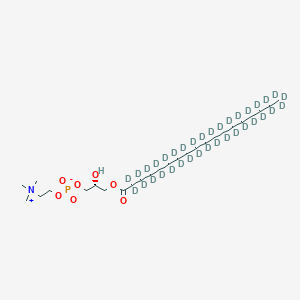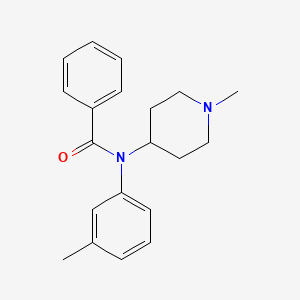
Spinosyn D 17-pseudoaglycone
Overview
Description
Spinosyn D 17-pseudoaglycone is a hydrolysis product of the minor insecticide component spinosyn D . Unlike spinosyn D, spinosyn D 17-pseudoaglycone is not lethal to tobacco budworms (H. virescens) when used at concentrations up to 64 ppm .
Synthesis Analysis
The synthesis of Spinosyn D 17-pseudoaglycone involves the hydrolysis of forosamine at the 17-position of spinosyns A and D under mild acidic conditions . The tri-O-methylrhamnose at the 9-position of the 17-pseudoaglycone of spinosyn A was hydrolyzed under more vigorous acidic conditions to give the aglycone of spinosyn A .Molecular Structure Analysis
The molecular formula of Spinosyn D 17-pseudoaglycone is C34H52O9 . Its structure is a polyketide-derived tetracyclic macrolide appended with two saccharides .Chemical Reactions Analysis
Spinosyns result from the polyketide pathway. The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine .Scientific Research Applications
Insect Control Agents
Spinosyn D 17-pseudoaglycone is part of the spinosyn family, which includes insect control agents. These compounds are macrolides produced by Saccharopolyspora spinosa. They consist of a 21-carbon, 12-membered tetracyclic lactone attached to two deoxysugars: tri-O-methylrhamnose and forosamine . Spinosyns exhibit potent insecticidal activity against various pests.
Spinetoram (XDE-175)
Spinetoram, a second-generation spinosyn, was launched in late 2007. It is a semisynthesized derivative of spinosyn, resulting from modifications to the 3’-O-methyl group of rhamnose and the double bond between C5 and C6 of spinosyn J and L. Spinetoram offers improved insecticidal activity, extended duration of control, and a broader pest spectrum compared to its predecessors .
Butenyl-Spinosyns
Recently discovered from Saccharopolyspora pogona, butenyl-spinosyns are structurally similar to spinosyns but differ in the length of the side chain at C-21. They exhibit high insecticidal activity, akin to spinetoram. These compounds represent a promising avenue for pest management .
Metabolic Engineering and Analog Generation
Through metabolic engineering of the spinosyn biosynthetic gene cluster, researchers generated spinosyn analogs, including 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D. These analogs demonstrated better insecticidal activity against cotton aphids and tobacco budworm than the original spinosyn A and D .
Hydrolysis and Aglycone Formation
Forosamine at the 17-position of the 9-pseudoaglycone of spinosyn D can be hydrolyzed to yield the aglycone of spinosyn D. This process provides insights into the biosynthesis and modification of spinosyns .
Commercial Applications
Spinosyn D 17-pseudoaglycone is a minor component of the commercial product Spinosad. Understanding its properties and applications contributes to the development of effective insecticides .
Mechanism of Action
Target of Action
Spinosyn D 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system . These receptors play a crucial role in the transmission of nerve signals, and their disruption leads to the insecticidal activity of the compound .
Mode of Action
The compound interacts with its targets by acting as an allosteric activator of the nAChRs . This interaction causes neuronal hyperexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The biosynthesis of spinosyns, including Spinosyn D 17-pseudoaglycone, involves a complex series of biochemical pathways. These pathways involve the production of macrolides with a 21-carbon, 12-membered tetracyclic lactones attached to two deoxysugars, tri-O-methylrhamnose and forosamine . Labeling studies, analysis of biosynthetically blocked mutants, and the genetic identification of the spinosyn gene cluster have provided detailed information concerning the mechanism of spinosyn biosynthesis .
Pharmacokinetics
It’s known that the compound is a hydrolysis product of the minor insecticide component spinosyn d . This suggests that it may be produced in the environment or within organisms through the breakdown of spinosyn D. More research is needed to fully understand the ADME properties of Spinosyn D 17-pseudoaglycone.
Result of Action
The primary result of Spinosyn D 17-pseudoaglycone’s action is the paralysis and death of insects. virescens), when used at concentrations up to 64 ppm .
Action Environment
The action of Spinosyn D 17-pseudoaglycone can be influenced by various environmental factors. For instance, the compound is derived from the aerobic fermentation of Saccharopolyspora spinosa in aqueous growth media . Therefore, factors such as oxygen availability and the composition of the growth media could potentially influence the production and action of the compound.
Future Directions
The spinosyns have been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram . Future progress toward the development of more potent spinosad analogs, as well as enhancements in production yields, will likely result from these recent advances in the genetics and biochemistry of spinosyns .
properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGPPEHRBUYMQU-QEGHUGIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343056 | |
| Record name | A 83543D pseudoaglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spinosyn D 17-pseudoaglycone | |
CAS RN |
131929-55-0 | |
| Record name | A 83543D pseudoaglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)


![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)







![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)